![molecular formula C10H9ClN2O2 B13275432 6-[(But-2-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid](/img/structure/B13275432.png)
6-[(But-2-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(But-2-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with a but-2-yn-1-ylamino group at the 6-position, a chlorine atom at the 5-position, and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(But-2-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of a pyridine derivative, followed by the introduction of the but-2-yn-1-ylamino group through nucleophilic substitution. The carboxylic acid group is then introduced via oxidation reactions. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often requires optimization of reaction conditions to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-[(But-2-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
6-[(But-2-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-[(But-2-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The but-2-yn-1-ylamino group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorine atom and carboxylic acid group may also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
6-Amino-5-chloropyridine-3-carboxylic acid: Similar structure but with an amino group instead of the but-2-yn-1-ylamino group.
5-Chloro-3-pyridinecarboxylic acid: Lacks the but-2-yn-1-ylamino group, making it less complex.
6-[(But-2-yn-1-yl)amino]-3-pyridinecarboxylic acid: Similar but without the chlorine atom at the 5-position.
Uniqueness
6-[(But-2-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid is unique due to the presence of both the but-2-yn-1-ylamino group and the chlorine atom, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in the development of new pharmaceuticals and chemical research.
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
6-(but-2-ynylamino)-5-chloropyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-3-4-12-9-8(11)5-7(6-13-9)10(14)15/h5-6H,4H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
QWYPHGJICRNYFN-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNC1=C(C=C(C=N1)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


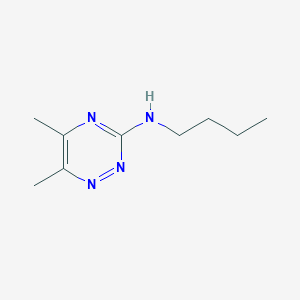
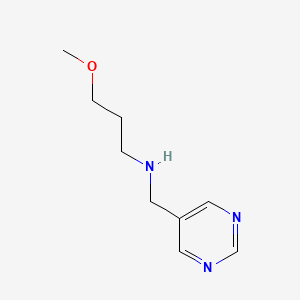

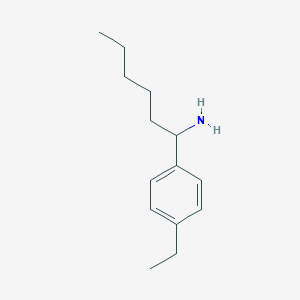
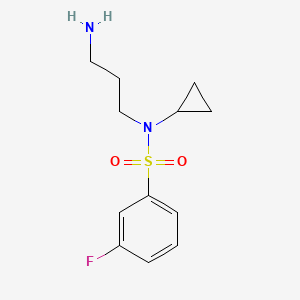
![3-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol](/img/structure/B13275392.png)
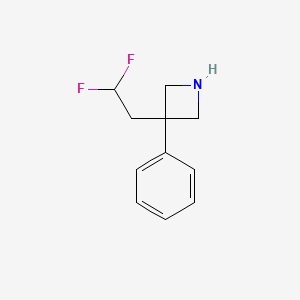


![(3-Methylpentan-2-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13275422.png)

amine](/img/structure/B13275433.png)
![4-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-5-carboxylic acid](/img/structure/B13275440.png)

